molecular formula C18H18BrN3O4 B12159190 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

Cat. No.: B12159190
M. Wt: 420.3 g/mol
InChI Key: RVXXTMROKYIZJP-UHFFFAOYSA-N
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Description

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyridazinone moiety, and a bromophenyl group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyridazinone ring, bromination, and subsequent coupling with piperidine-3-carboxylic acid. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups to the bromophenyl ring.

Scientific Research Applications

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyridazinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is unique due to its combination of structural features, which confer distinct reactivity and binding properties. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.

Properties

Molecular Formula

C18H18BrN3O4

Molecular Weight

420.3 g/mol

IUPAC Name

1-[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C18H18BrN3O4/c19-14-5-3-12(4-6-14)15-7-8-16(23)22(20-15)11-17(24)21-9-1-2-13(10-21)18(25)26/h3-8,13H,1-2,9-11H2,(H,25,26)

InChI Key

RVXXTMROKYIZJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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